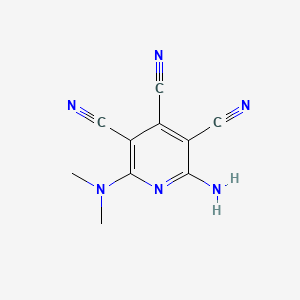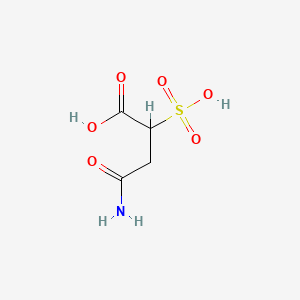
beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl: is a complex organic compound that belongs to the class of triterpene glycosides. It is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety attached to a noroleanane skeleton. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl typically involves multiple steps, including glycosylation and oxidation reactions. The process begins with the preparation of the noroleanane skeleton, followed by the attachment of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include glycosyl donors, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the triterpene backbone. This is followed by chemical modification to introduce the glucopyranosiduronic acid moiety. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the glucopyranosiduronic acid moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Protecting Groups: Acetyl groups, benzyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may exhibit different biological activities.
科学研究应用
Chemistry
In chemistry, beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in cell signaling and metabolism. It has been shown to interact with various enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of inflammatory diseases, cancer, and metabolic disorders due to its ability to modulate immune responses and inhibit tumor growth.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and protecting the skin from environmental damage.
作用机制
The mechanism of action of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of pro-inflammatory cytokines, reducing inflammation and promoting tissue repair.
相似化合物的比较
Similar Compounds
- beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
- beta-D-Glucopyranosiduronic acid, (3beta,4alpha,15alpha,16alpha,21beta,22alpha)-15,16,28-trihydroxy-23-methoxy-21,22-bis[(2Z)-2-methyl-1-oxo-2-butenyl]oxy-23-oxoolean-12-en-3-yl
Uniqueness
The uniqueness of beta-D-Glucopyranosiduronic acid, (3beta,4alpha)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl lies in its specific structural features, such as the position and configuration of the hydroxyl and carboxyl groups. These structural differences can significantly influence its biological activity and therapeutic potential compared to similar compounds.
属性
CAS 编号 |
85889-27-6 |
|---|---|
分子式 |
C36H56O10 |
分子量 |
648.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H56O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,20-27,29,37-40H,8-18H2,1-6H3,(H,41,42)(H,43,44)/t20-,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36-/m0/s1 |
InChI 键 |
DYFUVQSGLMQLRX-ALBXZGMBSA-N |
手性 SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)










